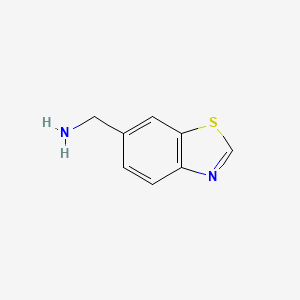

6-(Aminomethyl)benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazol-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGXLCNBWYIEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663238 | |

| Record name | 1-(1,3-Benzothiazol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-92-2 | |

| Record name | 1-(1,3-Benzothiazol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Aminomethyl)benzothiazole

A Note on the Data: Direct experimental data for 6-(Aminomethyl)benzothiazole is not widely available in peer-reviewed literature or commercial databases. This guide has been constructed by leveraging data from structurally similar benzothiazole derivatives and employing computational prediction tools to provide a robust, albeit theoretical, overview of its physicochemical properties. The experimental protocols described are based on established methodologies for the characterization of novel small molecules and are intended to serve as a practical framework for researchers.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole ring system, a bicyclic scaffold composed of fused benzene and thiazole rings, is a cornerstone in medicinal chemistry. Derivatives of this privileged structure exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The specific substitutions on the benzothiazole core profoundly influence the molecule's physicochemical characteristics, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This guide focuses on this compound, a derivative with a primary aminomethyl substituent at the 6-position, a modification poised to significantly impact its polarity, basicity, and hydrogen bonding capacity. Understanding these fundamental properties is a critical prerequisite for its exploration as a potential therapeutic agent or a versatile synthetic intermediate.

Predicted Physicochemical Properties of this compound

The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using a combination of computational models and are intended to provide a foundational dataset for further experimental investigation.

| Property | Predicted Value | Method of Prediction/Rationale |

| Molecular Formula | C₈H₈N₂S | Based on chemical structure |

| Molecular Weight | 164.23 g/mol | Calculated from the molecular formula |

| pKa (most basic) | ~ 8.5 - 9.5 | Prediction based on the primary amine, influenced by the benzothiazole ring. The aminomethyl group is expected to be a stronger base than an amino group directly attached to the aromatic ring. |

| logP (Octanol-Water Partition Coefficient) | ~ 1.5 - 2.0 | Predicted using computational algorithms. The presence of the polar aminomethyl group is balanced by the lipophilic benzothiazole core. |

| Aqueous Solubility | pH-dependent; higher solubility at acidic pH | The basic aminomethyl group will be protonated at lower pH, forming a more soluble salt. Solubility is predicted to be low in neutral and basic aqueous media. |

| Melting Point | Not available | Expected to be a solid at room temperature based on related structures. |

| Boiling Point | Not available | Likely to decompose at higher temperatures. |

Proposed Synthesis of this compound

While a direct synthesis for this compound is not readily found in the literature, a plausible route can be adapted from the synthesis of the related compound, 6-aminomethyl-2-aminobenzothiazole[1]. The proposed synthesis involves the reduction of a nitrile precursor.

Causality Behind Experimental Choices:

-

Step 1: Cyanation: The introduction of a nitrile group at the 6-position is a key strategic step. The cyano group serves as a precursor to the aminomethyl functionality. The use of copper(I) cyanide (CuCN) in a polar aprotic solvent like dimethylformamide (DMF) is a standard method for the cyanation of aryl halides.

-

Step 2: Reduction: The nitrile group can be efficiently reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF). Alternatively, catalytic hydrogenation with Raney nickel is another viable method. The choice between these methods may depend on the overall functional group tolerance of the molecule and desired reaction conditions.

Experimental Protocols for Physicochemical Characterization

The following protocols are generalized, yet detailed, methodologies for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a fundamental technique for assessing the purity of a compound by separating it from potential impurities. A high-purity sample is essential for accurate determination of all other physicochemical properties.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of water. A co-solvent like methanol may be necessary if the free base has low aqueous solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

pH Monitoring: Use a calibrated pH electrode to monitor the pH of the solution after each incremental addition of the acid.

-

Data Analysis: Plot the pH versus the volume of acid added. The pKa is the pH at the point where half of the amine has been neutralized (the half-equivalence point). This corresponds to the midpoint of the steepest part of the titration curve.

Stability and Reactivity Considerations

The aminomethyl group in this compound makes the molecule susceptible to oxidation and reaction with carbonyl compounds (e.g., aldehydes and ketones) to form Schiff bases. As a primary amine, it can also participate in N-acylation and N-alkylation reactions. For storage, it is advisable to keep the compound in a cool, dark, and dry place under an inert atmosphere to prevent degradation.

Conclusion

While experimental data on this compound is scarce, this guide provides a comprehensive framework for its physicochemical characterization based on established scientific principles and computational predictions. The outlined protocols offer a clear path for researchers to experimentally determine its fundamental properties, thereby enabling a deeper understanding of its potential in drug discovery and chemical synthesis. The interplay of the benzothiazole core and the aminomethyl substituent suggests a molecule with interesting properties that warrant further investigation.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

- Khabnadideh, S., et al. (2021).

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

- Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301.

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Retrieved from [Link]

- Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. Current Pharmaceutical Analysis, 9(1), 3-17.

Sources

A Comprehensive Spectroscopic and Synthetic Guide to 6-(Aminomethyl)benzothiazole for Advanced Research

This technical guide provides an in-depth exploration of 6-(aminomethyl)benzothiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectral data for this specific molecule, this guide adopts a synthetic--programmatic approach. We will detail a robust synthetic pathway to this compound from its nitrile precursor, 6-cyanobenzothiazole. Subsequently, we will provide a thorough analysis of the expected spectral characteristics (¹H NMR, ¹³C NMR, IR, and MS) of the final compound, grounded in the established principles of spectroscopic interpretation and supported by experimental data for the starting material. This guide is intended to empower researchers with the foundational knowledge required for the synthesis, characterization, and further application of this promising molecular scaffold.

Strategic Synthesis of this compound

The most direct and efficient synthetic route to this compound involves the reduction of the corresponding nitrile, 6-cyanobenzothiazole. This transformation is a well-established method for the preparation of primary amines from nitriles.

Synthesis of the Precursor: 6-Cyanobenzothiazole

The starting material, 6-cyanobenzothiazole, can be synthesized from 6-bromo-1,3-benzothiazole via a nucleophilic aromatic substitution reaction with a cyanide salt, typically copper(I) cyanide, in a suitable high-boiling solvent such as DMF or NMP.

Caption: Synthetic scheme for 6-cyanobenzothiazole.

Reduction of 6-Cyanobenzothiazole to this compound

The reduction of the nitrile group in 6-cyanobenzothiazole to a primary amine can be achieved through several reliable methods. The two most common and effective approaches are reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method offers high yields and is broadly applicable. The reaction proceeds via nucleophilic attack of the hydride ion from LiAlH₄ on the electrophilic carbon of the nitrile.[1][2]

Caption: Reduction of 6-cyanobenzothiazole using LiAlH₄.

Experimental Protocol (Hypothetical):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether.

-

Dissolve 6-cyanobenzothiazole in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, gently reflux the reaction mixture for a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Method B: Catalytic Hydrogenation

This method is considered a "greener" alternative to using metal hydrides and often provides high yields with simpler work-up procedures. Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂).[3][4]

Experimental Protocol (Hypothetical):

-

Dissolve 6-cyanobenzothiazole in a suitable solvent (e.g., ethanol, methanol, or acetic acid) in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of Raney nickel (or another suitable catalyst).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture with vigorous stirring.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

After the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

-

Filter the catalyst through a pad of Celite and wash the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify as described in Method A.

Spectroscopic Characterization

Spectral Data of the Precursor: 6-Cyanobenzothiazole

Understanding the spectral characteristics of the starting material is crucial for monitoring the reaction progress and confirming the identity of the final product.

| Spectroscopic Technique | Expected Features for 6-Cyanobenzothiazole |

| ¹H NMR | Aromatic protons will appear in the downfield region (approx. 7.5-8.5 ppm). The exact chemical shifts and coupling patterns will be characteristic of the 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Aromatic carbons will resonate between 120-155 ppm. The nitrile carbon will have a characteristic signal around 118 ppm. The carbon of the C=N bond in the thiazole ring will appear further downfield. |

| IR Spectroscopy | A strong, sharp absorption band for the C≡N stretch will be observed around 2220-2240 cm⁻¹. Aromatic C-H stretching will be seen above 3000 cm⁻¹, and C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of C₈H₄N₂S (160.20 g/mol ). |

Predicted Spectral Data for this compound

The reduction of the nitrile to an aminomethyl group will induce significant and predictable changes in the spectroscopic data.

| Spectroscopic Technique | Predicted Features for this compound | Rationale for Predicted Changes |

| ¹H NMR | A singlet for the two protons of the methylene group (-CH₂-) is expected around 3.8-4.2 ppm. A broad singlet for the two protons of the amino group (-NH₂) will appear, with its chemical shift being solvent-dependent (typically 1.5-3.0 ppm). The aromatic proton signals will shift slightly compared to the precursor due to the change in the electronic nature of the substituent. | The disappearance of the nitrile group and the appearance of the aminomethyl group introduce new proton environments. The methylene protons are adjacent to an aromatic ring and an amino group, influencing their chemical shift. The amino protons are exchangeable and thus often appear as a broad signal. |

| ¹³C NMR | The nitrile carbon signal around 118 ppm will be absent. A new signal for the methylene carbon (-CH₂-) will appear in the aliphatic region, likely between 40-50 ppm. | The sp-hybridized nitrile carbon is replaced by an sp³-hybridized methylene carbon, resulting in a significant upfield shift. |

| IR Spectroscopy | The strong, sharp C≡N stretching band around 2220-2240 cm⁻¹ will be absent. Two medium-intensity N-H stretching bands for the primary amine will appear in the region of 3300-3500 cm⁻¹. An N-H bending vibration (scissoring) is expected around 1590-1650 cm⁻¹. | The disappearance of the nitrile functional group and the appearance of the primary amine functional group lead to these characteristic changes in the IR spectrum. |

| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of C₈H₈N₂S (164.23 g/mol ). A prominent fragment ion peak corresponding to the loss of the amino group (M-16) or the aminomethyl group (M-30) may be observed. | The molecular weight increases by four mass units due to the addition of four hydrogen atoms during the reduction. The fragmentation pattern will be indicative of the new aminomethyl structure. |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By detailing a reliable synthetic route from 6-cyanobenzothiazole and providing a detailed prediction of the key spectral features of the final product, this document serves as a valuable resource for researchers. The presented methodologies and predicted spectral data offer a solid foundation for the practical execution of the synthesis and the confident identification of this compound, thereby facilitating its use in further scientific investigations.

References

-

Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. [Link]

-

Hauser, J. R., Beard, H. A., Bayana, M. E., Jolley, K. E., Warriner, S. L., & Bon, R. S. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry, 12, 1863–1869. [Link]

-

Szöllősi, G. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(3), 335-345. [Link]

-

JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. [Link]

-

ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13. [Link]

-

Wikipedia. (2024, November 29). Nitrile reduction. [Link]

-

ResearchGate. (n.d.). Figure S4: 13 C NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13. [Link]

Sources

- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. pp.bme.hu [pp.bme.hu]

An In-depth Technical Guide to Determining the Solubility of 6-(Aminomethyl)benzothiazole in Organic Solvents

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 6-(Aminomethyl)benzothiazole in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of solubility assessment for this versatile heterocyclic compound.

Introduction: The Significance of Solubility in a Scientific Context

This compound is a key building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The solubility of this compound in different organic solvents is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, its bioavailability and efficacy in pharmaceutical applications.[2][3] A thorough understanding of its solubility profile is therefore paramount for its effective utilization.

This guide will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for its determination, and offer insights into the interpretation of solubility data.

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility is influenced by several key factors:

-

Polarity: The benzothiazole ring system, with its nitrogen and sulfur heteroatoms, imparts a degree of polarity to the molecule. The aminomethyl group further enhances this polarity through its ability to engage in hydrogen bonding.

-

Hydrogen Bonding: The primary amine in the aminomethyl group can act as both a hydrogen bond donor and acceptor. Solvents that can also participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Molecular Size and Shape: While this compound is a relatively small molecule, its rigid bicyclic structure can influence how efficiently solvent molecules can pack around it.

Experimental Determination of Solubility: A Step-by-Step Approach

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[7][8] This method, when executed correctly, provides a reliable and reproducible measure of the thermodynamic solubility, which is the concentration of a compound in a saturated solution at equilibrium.[7][9]

The Shake-Flask Method: A Protocol for Accurate Measurement

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Experimental Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a constant temperature environment (e.g., 25 °C or 37 °C).[9][10]

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[10] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by consistent concentration values.[9]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid overestimation of the solubility.

-

-

Concentration Analysis:

-

The concentration of this compound in the filtered solution is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.[11]

-

For accurate quantification, a calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Reporting:

-

The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

-

Miniaturized Shake-Flask Method

For situations where the amount of compound is limited, a miniaturized version of the shake-flask method can be employed.[7] This approach uses smaller volumes of solvent and compound but follows the same principles of achieving equilibrium.

Data Presentation and Interpretation

The solubility data for this compound across different organic solvents should be presented in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) |

| Methanol | Polar Protic | (Experimental Value) |

| Ethanol | Polar Protic | (Experimental Value) |

| Acetone | Polar Aprotic | (Experimental Value) |

| Acetonitrile | Polar Aprotic | (Experimental Value) |

| Dichloromethane | Nonpolar | (Experimental Value) |

| Ethyl Acetate | Moderately Polar | (Experimental Value) |

| Hexane | Nonpolar | (Experimental Value) |

Interpreting the Results:

The solubility data will provide valuable insights into the physicochemical properties of this compound. For instance, higher solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the solvation process. Conversely, low solubility in nonpolar solvents like hexane would indicate the predominance of polar interactions.

Causality Behind Experimental Choices

-

Choice of the Shake-Flask Method: This method is selected for its reliability and its ability to determine thermodynamic equilibrium solubility, which is a true measure of a compound's solubility.[7][8]

-

Equilibration Time: A prolonged equilibration time of 24-72 hours is necessary to ensure that the dissolution and precipitation processes have reached a steady state, especially for poorly soluble compounds.[10]

-

Temperature Control: Solubility is temperature-dependent.[12] Maintaining a constant temperature is critical for obtaining reproducible results.

-

Filtration: This step is essential to separate the dissolved solute from any undissolved solid, preventing artificially high solubility readings.[11]

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated solubility data, the following self-validating checks should be incorporated into the experimental design:

-

Confirmation of Equilibrium: As mentioned, sampling at multiple time points ensures that the system has indeed reached equilibrium.

-

Mass Balance: The initial amount of compound added and the final amount of undissolved solid can be measured to perform a mass balance calculation, providing an independent verification of the dissolved concentration.

-

Use of Controls: Running a known compound with well-characterized solubility in the same solvents can serve as a positive control to validate the experimental setup and procedure.

Conclusion

Determining the solubility of this compound in a range of organic solvents is a fundamental step in its scientific and developmental journey. By employing the robust and reliable shake-flask method, researchers can obtain accurate and reproducible data that will inform critical decisions in synthesis, purification, and formulation. A systematic approach, coupled with a sound understanding of the underlying physicochemical principles, will ensure the generation of high-quality, trustworthy solubility data.

References

- Apley, M., et al. (2013). Solubility Criteria for Veterinary Drugs—Workshop Report. Pharm. Forum, 39(4).

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- Biorelevant.com. (n.d.). Equilibrium solubility of a drug substance.

- Bouling Chemical Co., Limited. (n.d.). Benzothiazole, 6-Amino-.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.

- NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- PubChem. (n.d.). 6-Aminobenzothiazole.

- Quora. (2017). How can you determine the solubility of organic compounds?

- SciELO. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Solubility of Things. (n.d.). No common name available.

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Source. (n.d.). Benzothiazole derivative.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds?.

Sources

- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. chem.ws [chem.ws]

- 5. quora.com [quora.com]

- 6. Benzothiazole, 6-Amino- | Properties, Applications, Safety & Suppliers in China – High Purity Chemical Manufacturer [chemheterocycles.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. biorelevant.com [biorelevant.com]

- 10. scielo.br [scielo.br]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 6-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry

Senior Application Scientist Note: This guide addresses the chemical entity 6-Aminobenzothiazole (CAS No: 533-30-2). Initial inquiries for "6-(Aminomethyl)benzothiazole" did not yield significant public data, suggesting a potential misnomer or a less common derivative. Consequently, this document focuses on the extensively researched and pharmacologically significant 6-Aminobenzothiazole, a foundational structure in contemporary drug discovery.

Introduction

6-Aminobenzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties make it a versatile starting point for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the physicochemical properties, synthesis, and burgeoning applications of 6-aminobenzothiazole, with a particular focus on its role in the development of novel anticancer agents. The benzothiazole core, an amalgamation of a benzene and a thiazole ring, is a key pharmacophore in numerous clinically approved drugs.[1][2] The strategic placement of an amino group at the 6-position offers a reactive handle for a multitude of chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of pharmacological activity.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of a lead compound is critical for its development. 6-Aminobenzothiazole is a solid at room temperature with a melting point ranging from 87-91 °C.[3][4] Key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 533-30-2 | [3][5] |

| IUPAC Name | 1,3-benzothiazol-6-amine | [5] |

| Molecular Formula | C₇H₆N₂S | [3][5] |

| Molecular Weight | 150.20 g/mol | [3][5] |

| Appearance | Solid | [3] |

| Melting Point | 87-91 °C | [3][4] |

| SMILES | Nc1ccc2ncsc2c1 | [3] |

| InChI Key | FAYAYUOZWYJNBD-UHFFFAOYSA-N | [3] |

Synthesis of the 6-Aminobenzothiazole Scaffold

The synthesis of 6-aminobenzothiazole can be achieved through various routes, with the reduction of 6-nitrobenzothiazole being a common and efficient method. A general overview of this synthetic pathway is presented below.

General Synthetic Workflow: From 6-Nitrobenzothiazole to 6-Aminobenzothiazole

Caption: A generalized workflow for the synthesis of 6-Aminobenzothiazole.

Detailed Experimental Protocol: Reduction of 6-Nitrobenzothiazole

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-6-nitrobenzothiazole in a suitable solvent such as ethanol.

-

Reagent Addition: Add a reducing agent, for example, a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl), to the suspension.[6]

-

Reaction: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reduction of the nitro group, typically monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a base, such as sodium hydroxide solution, until a precipitate is formed.

-

Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 6-aminobenzothiazole.

Applications in Drug Discovery and Development

The 6-aminobenzothiazole scaffold is a cornerstone in the design of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[7][8]

Anticancer Activity: A Primary Focus

The most significant application of 6-aminobenzothiazole in drug discovery is in the development of anticancer agents.[9][10] The amino group at the 6-position serves as a versatile anchor for the introduction of various pharmacophores, leading to compounds with potent and selective cytotoxicity against a range of cancer cell lines.

Derivatives of 6-aminobenzothiazole have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Caption: Potential mechanisms of anticancer action for 6-aminobenzothiazole derivatives.

Recent studies have highlighted the potential of 6-aminobenzothiazole derivatives as inhibitors of protein kinases, such as PI3K and Akt, which are crucial components of signaling pathways that promote tumor growth and survival.[11] Furthermore, some derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells. For instance, a novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative demonstrated potent antiproliferative activity against A549 lung cancer cells by inducing G1-phase arrest and inhibiting the ALK/PI3K/AKT signaling pathway.[12]

The following table summarizes the in vitro anticancer activity of selected 6-aminobenzothiazole derivatives against various human cancer cell lines, as reported in the literature.

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine based carbonitrile benzothiazole | Laryngeal carcinoma (Hep-2), Breast carcinoma (MCF-7), Cervical carcinoma (HeLa), Pancreatic carcinoma (MiaPaCa-2), Colon carcinoma (SW 620), Lung carcinoma (H 460) | Potent activity | [9][10] |

| Hydrazine based benzothiazole | Cervical cancer (HeLa), Kidney fibroblast cancer (COS-7) | 2.41 (HeLa), 4.31 (COS-7) | [9][10] |

| Sulphonamide based acetamide benzothiazole | Breast cancer (MCF-7), Cervical cancer (HeLa), Human osteosarcoma (MG63) | 34.5 (MCF-7), 44.15 (HeLa), 36.1 (MG63) | [9][10] |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | Prostate cancer (PC-3), Prostate cancer (LNCaP) | 19.9 µg/mL (PC-3), 11.2 µg/mL (LNCaP) | [9][10] |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | Lung cancer (A549) | 0.44 | [12] |

Conclusion and Future Directions

6-Aminobenzothiazole has unequivocally established its significance as a privileged scaffold in the landscape of modern drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in oncology, underscore its continued importance. Future research endeavors will likely focus on the rational design of novel 6-aminobenzothiazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of this scaffold in other therapeutic areas, such as neurodegenerative and infectious diseases, also presents exciting opportunities for the development of next-generation therapeutics.

References

-

Synthesis and Antitumor Activity of 6-(2-Aminobenzo[ d ]thiazol-5-yl) quinazolin-4(3 H )-one Derivatives. ResearchGate. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

-

6-Aminobenzothiazole. PubChem. [Link]

-

Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

-

Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. [Link]

-

6-Amino-2-cyanobenzothiazole. PubChem. [Link]

-

New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Wiley Online Library. [Link]

- Process for the preparation of 2-amino-6-nitrobenzothiazole.

-

Synthesis, Characterization and Evaluation of Antimicrobial Activity of Some Novel Schiff Base Derivatives of 6-Nitro-Benzothiazole. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Benzothiazole derivatives as anticancer agents. National Institutes of Health. [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health. [Link]

-

Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Iraqi Journal of Science. [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Institutes of Health. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

-

2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Academic Journal of Engineering, Science and Management. [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Publications. [Link]

-

Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. iajesm.in [iajesm.in]

- 3. 6-アミノベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-Aminobenzothiazole CAS#: 533-30-2 [m.chemicalbook.com]

- 5. 6-Aminobenzothiazole | C7H6N2S | CID 68288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Rising Profile of 6-(Aminomethyl)benzothiazole Derivatives: A Technical Guide to Their Biological Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the burgeoning field of 6-(Aminomethyl)benzothiazole derivatives, a class of heterocyclic compounds demonstrating significant promise across various therapeutic areas. As Senior Application Scientists, our goal is to provide not just a review of existing literature, but a synthesized, in-depth analysis grounded in mechanistic insights and practical, field-proven methodologies. We will explore the synthesis, biological activities, and future prospects of these molecules, offering a comprehensive resource for researchers aiming to innovate in this space.

Introduction: The Benzothiazole Scaffold and the Significance of 6-Position Substitution

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][2] The therapeutic versatility of the benzothiazole nucleus is largely dictated by the nature and position of its substituents.

The 6-position of the benzothiazole ring has emerged as a critical site for modification to enhance biological efficacy. The introduction of an aminomethyl group [-CH₂NH₂] at this position offers a unique combination of a flexible linker and a basic amino group, which can be crucial for target engagement through hydrogen bonding and electrostatic interactions. This guide will specifically focus on the derivatives of this compound, exploring how this particular substitution pattern drives their biological potential.

Synthesis of this compound Derivatives: A Strategic Approach

The synthesis of this compound derivatives typically begins with the construction of the core benzothiazole ring, followed by the introduction or modification of the aminomethyl group. A common and effective strategy involves the use of 6-nitro-2-aminobenzothiazole as a key starting material.

A representative synthetic pathway is outlined below:

References

Introduction: The Strategic Importance of the 6-Substituted Benzothiazole Scaffold

An In-depth Technical Guide to the Synthesis of 6-Substituted Benzothiazoles

The benzothiazole moiety, a bicyclic heterocycle formed by the fusion of a benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents.[2][3] The strategic placement of substituents on the benzothiazole core can profoundly influence the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][2]

Among the various positions on the benzothiazole ring system, the 6-position has emerged as a critical site for modification. Substitutions at this position have yielded compounds with a wide array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4] For instance, the neuroprotective drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), features a trifluoromethoxy group at the 6-position.[1][5] This guide, intended for researchers and drug development professionals, provides an in-depth review of the core synthetic strategies for accessing these valuable 6-substituted benzothiazole derivatives, balancing classical methods with modern, efficient approaches. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and offer a comparative analysis to inform method selection.

Part 1: Direct Synthesis from 4-Substituted Anilines

One of the most direct and widely employed strategies for constructing 6-substituted benzothiazoles involves the reaction of a readily available 4-substituted aniline with a thiocyanate source, followed by oxidative cyclization. This "bottom-up" approach is highly effective as it installs the desired C6-substituent at the very beginning of the synthetic sequence. The most common variant of this method is the Hugershoff synthesis or related procedures that utilize bromine as the cyclizing agent.[6][7][8]

Mechanism and Rationale

The reaction proceeds through an initial formation of a thiourea intermediate by the reaction of the 4-substituted aniline with a thiocyanate salt (e.g., KSCN, NH₄SCN).[6][9] This intermediate then undergoes an electrophilic cyclization catalyzed by bromine. The bromine activates the aromatic ring and facilitates the intramolecular attack of the sulfur atom, leading to the formation of the thiazole ring fused to the benzene core. This method is particularly advantageous for synthesizing 2-amino-6-substituted benzothiazoles, which are versatile intermediates for further functionalization.[10][11]

Visualizing the Pathway: Synthesis of 2-Amino-6-Substituted Benzothiazoles

Caption: General pathway for the synthesis of 2-amino-6-substituted benzothiazoles from anilines.

Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole

This protocol is adapted from established procedures for the synthesis of 2-amino-6-nitrobenzothiazole, a key intermediate for many pharmacologically active compounds.[11][12][13]

Step 1: Thiourea Formation and In Situ Cyclization

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add a solution of p-nitroaniline (0.085 mol) in glacial acetic acid (50 ml).

-

To this solution, add a solution of potassium thiocyanate (KSCN, 0.308 mol) in glacial acetic acid (100 ml).

-

Cool the reaction mixture to 0-5°C in an ice bath with continuous stirring.

-

Prepare a solution of bromine (7.5 ml, ~0.145 mol) in glacial acetic acid (30 ml). Add this bromine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained between 0°C and 10°C.

-

After the complete addition of bromine, continue stirring the mixture at 5°C for an additional 1-2 hours.

Step 2: Product Isolation and Purification

-

Pour the reaction mixture slowly into a beaker containing 500 ml of crushed ice and water with vigorous stirring.

-

A yellow-orange solid will precipitate. Neutralize the solution with aqueous ammonia until the pH is approximately 7-8 to ensure complete precipitation of the product.[12][14]

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral.

-

Dry the crude product. For higher purity, recrystallize the solid from ethanol to yield 2-amino-6-nitrobenzothiazole as a slightly orange solid.[12][14]

Part 2: Cyclocondensation of 2-Amino-5-Substituted Thiophenols

The condensation of a 2-aminothiophenol derivative with a suitable electrophile is arguably the most versatile and common method for constructing the benzothiazole core.[1][15] The nature of the substituent at the 2-position is determined by the choice of the electrophilic coupling partner. For the synthesis of 6-substituted benzothiazoles, the required starting material is a 2-amino-5-substituted thiophenol.

Mechanism and Rationale

This reaction class involves a cyclocondensation mechanism. The amino group of the 2-aminothiophenol first attacks the electrophilic center (e.g., the carbonyl carbon of an aldehyde or carboxylic acid) to form a Schiff base or amide intermediate.[5] This is followed by an intramolecular cyclization where the thiol group attacks the imine or related carbon, and a subsequent dehydration or elimination step yields the aromatic benzothiazole ring. The choice of catalyst and reaction conditions is crucial for driving the reaction to completion and often depends on the reactivity of the electrophile.

Visualizing the Pathway: Condensation with Aldehydes

Caption: Reaction pathway for benzothiazole synthesis via condensation of 2-aminothiophenol with an aldehyde.

Key Electrophilic Partners and Conditions

| Electrophile | Typical Catalyst/Reagent | Conditions | 2-Substituent | Reference(s) |

| Aldehydes | H₂O₂/HCl, Laccases, SnP₂O₇ | Room Temp or Mild Heat | H, Alkyl, Aryl | [15] |

| Ketones | p-Toluene sulfonic acid (PTSA) | Heating | Di-alkyl, etc. | [16] |

| Carboxylic Acids | Polyphosphoric Acid (PPA), I₂ | Solvent-free, Heat | Alkyl, Aryl | [15][17] |

| Nitriles | Copper catalyst | Heating | Alkyl, Aryl | [15][18] |

| Acyl Chlorides | Base (e.g., Pyridine) | Room Temp | Alkyl, Aryl | [15] |

Experimental Protocol: General Synthesis via Condensation with an Aldehyde

This protocol provides a green and efficient method using an H₂O₂/HCl catalyst system at room temperature.[15]

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve the 2-amino-5-substituted-thiophenol (1 mmol) and the desired aldehyde (1 mmol) in ethanol (10-15 ml).

-

Stir the solution at room temperature to ensure complete mixing.

Step 2: Catalytic Cyclocondensation

-

To the stirred solution, add 30% hydrogen peroxide (H₂O₂, 6 mmol) followed by concentrated hydrochloric acid (HCl, 3 mmol). An optimal reactant ratio is often found to be 1:1:6:3 (thiophenol:aldehyde:H₂O₂:HCl).[15]

-

Continue stirring the reaction at room temperature for approximately 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Isolation and Purification

-

Upon completion, pour the reaction mixture into cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and then dry it.

-

If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2,6-disubstituted benzothiazole.

Part 3: Post-Synthetic Modification at the 6-Position

A prime example is the synthesis of 6-aminobenzothiazole derivatives. One can start with 2-aminobenzothiazole, perform an electrophilic nitration which predominantly yields a mixture of nitro-isomers, and then separate the desired 6-nitro isomer.[19] Protecting the 2-amino group with an acetyl group before nitration significantly improves the regioselectivity, favoring the formation of the 6-nitro derivative.[19] The nitro group can then be readily reduced to the versatile 6-amino group, which serves as a handle for a wide range of further modifications.[10]

Experimental Protocol: Synthesis of 6-Aminobenzothiazole from 2-Amino-6-nitrobenzothiazole

Step 1: Reduction of the Nitro Group

-

Prepare a solution of 2-amino-6-nitrobenzothiazole (10 mmol) in ethanol.

-

Add a reducing agent such as tin(II) chloride (SnCl₂·2H₂O) in concentrated HCl, or use catalytic hydrogenation (e.g., H₂ over Pd/C).

-

If using SnCl₂/HCl, heat the mixture under reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it carefully with a strong base (e.g., NaOH solution) to precipitate the product.

Step 2: Isolation

-

Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 6-aminobenzothiazole.

Part 4: Comparative Analysis and Modern Approaches

The choice of synthetic method depends on factors such as the availability of starting materials, the desired substitution pattern, scalability, and environmental considerations.

| Method | Starting Materials | Key Advantages | Key Disadvantages |

| From 4-Substituted Anilines | 4-Substituted Aniline, KSCN, Br₂ | Direct, good for 2-amino derivatives, uses common starting materials. | Use of toxic bromine, can have regioselectivity issues with complex anilines. |

| Cyclocondensation | 2-Amino-5-substituted-thiophenol, Electrophile | Highly versatile for 2-substituents, many green methods available. | Requires synthesis of the thiophenol precursor, which can be multi-step.[20] |

| Post-Synthetic Modification | Benzothiazole Core | Useful when precursors are unavailable, allows for late-stage diversification. | Often involves protection/deprotection steps, may suffer from poor regioselectivity.[19] |

Green Chemistry and Efficiency

Modern synthetic chemistry emphasizes the development of greener and more efficient protocols.[16][21] For benzothiazole synthesis, this has led to:

-

Microwave-Assisted Synthesis: Significantly reduces reaction times from hours to minutes and often improves yields.[1][16][22]

-

Solvent-Free Reactions: Grinding reactants together, sometimes with a solid catalyst, minimizes waste and avoids hazardous solvents.[15][16]

-

Novel Catalysts: The use of reusable heterogeneous catalysts (e.g., SnP₂O₇) or biocatalysts (e.g., laccases) offers a more sustainable approach.[15]

-

Water as a Solvent: Performing reactions in aqueous media is a key principle of green chemistry, and methods have been developed for benzothiazole synthesis in water.[18][21]

Visualizing a General Experimental Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chemistryjournal.net [chemistryjournal.net]

- 5. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. rjpbcs.com [rjpbcs.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. airo.co.in [airo.co.in]

- 17. ijpsr.com [ijpsr.com]

- 18. Benzothiazole synthesis [organic-chemistry.org]

- 19. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 20. ijpsonline.com [ijpsonline.com]

- 21. Recent Advances in the Development of Greener Methodologies for the Synthesis of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 6-(Aminomethyl)benzothiazole: Starting Materials and Strategic Execution

Introduction

6-(Aminomethyl)benzothiazole is a crucial heterocyclic building block in the landscape of modern drug discovery and development. Its rigid bicyclic core, combined with a flexible primary amine side chain at the 6-position, provides a versatile scaffold for constructing complex molecules with significant biological activity. Derivatives have been explored for applications ranging from neuroprotective agents to anticancer therapeutics. The strategic synthesis of this molecule is therefore of paramount importance, demanding routes that are not only efficient and high-yielding but also scalable and economically viable.

This guide provides a comprehensive analysis of the primary synthetic strategies for obtaining this compound, focusing on the selection of starting materials and the underlying chemical logic that governs each pathway. We will dissect three principal retrosynthetic approaches, offering detailed protocols, mechanistic insights, and a comparative analysis to empower researchers in making informed decisions for their specific research and development needs.

Retrosynthetic Overview and Core Strategies

The synthesis of this compound can be approached by disconnecting the target molecule in several logical ways. The most viable strategies involve forming the aminomethyl group (-CH₂NH₂) from a more stable precursor functional group already attached to a pre-formed benzothiazole ring. The three dominant precursor functionalities are the nitrile (-CN), the methyl (-CH₃) group (via a halomethyl intermediate), and the formyl (-CHO) group.

Strategy I: Synthesis via Reduction of 6-Cyanobenzothiazole

This pathway is highly effective, leveraging the robust and well-established chemistry of nitrile reduction. The primary challenge lies in the efficient synthesis of the key intermediate, 6-cyanobenzothiazole.

A. Synthesis of the 6-Cyanobenzothiazole Intermediate

The construction of the benzothiazole ring is typically achieved via the Jacobson synthesis or related methods. A common and scalable approach begins with a commercially available substituted aniline. For instance, 2-chloro-6-nitrobenzothiazole can be synthesized and then converted to the nitrile.[1]

A particularly efficient modern route involves the DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed cyanation of 2-chloro-6-nitrobenzothiazole.[1][2] This organocatalytic approach avoids the use of heavy metals and often proceeds under mild conditions with high yields. The subsequent reduction of the nitro group, for example with iron powder in acetic acid, yields 6-amino-2-cyanobenzothiazole.[1][3] While useful, this intermediate requires further modification (e.g., Sandmeyer reaction) to produce 6-cyanobenzothiazole, adding steps.

A more direct route involves forming the benzothiazole ring from an aniline already containing the desired cyano group or a precursor.

B. Reduction of the Nitrile Functional Group

Once 6-cyanobenzothiazole is obtained, its conversion to this compound is straightforward. This transformation is typically accomplished using powerful reducing agents that can convert a nitrile to a primary amine.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend Lithium Aluminum Hydride (2.0-3.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 6-cyanobenzothiazole (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.

| Reducing Agent | Typical Solvent | Typical Yield | Key Considerations |

| LiAlH₄ | THF, Diethyl Ether | 70-90% | Highly reactive, requires anhydrous conditions and careful quenching. |

| H₂ / Raney Nickel | Methanol, Ethanol | 75-95% | Requires high-pressure hydrogenation equipment. Can be sensitive to sulfur poisoning. |

| Borane (BH₃·THF) | THF | 65-85% | Milder than LiAlH₄ but still requires inert atmosphere and careful handling. |

Strategy II: Synthesis via Amination of 6-(Bromomethyl)benzothiazole

This is arguably the most direct and frequently employed strategy. It involves the synthesis of 6-methylbenzothiazole, its subsequent benzylic bromination, and a final nucleophilic substitution with an amine source.

A. Synthesis of the 6-Methylbenzothiazole Precursor

The formation of the substituted benzothiazole core is efficiently achieved by reacting a p-substituted aniline with potassium or ammonium thiocyanate in the presence of bromine.[4][5] This method is a cornerstone of benzothiazole synthesis.

Protocol 2: Synthesis of 2-Amino-6-methylbenzothiazole [6]

-

In a suitable reaction vessel, add glacial acetic acid and cool it in an ice bath.

-

Add p-toluidine (1.0 eq.) and potassium thiocyanate (2.0 eq.) to the cooled acetic acid.

-

While stirring vigorously and maintaining a low temperature (<10 °C), add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise.

-

After the addition is complete, continue stirring for several hours at room temperature.

-

Pour the reaction mixture into a large volume of water to precipitate the product.

-

Neutralize the mixture with a base (e.g., concentrated ammonia solution or NaOH) to facilitate complete precipitation.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-6-methylbenzothiazole.

Note: The 2-amino group can be removed via diazotization followed by reduction if 6-methylbenzothiazole is the desired intermediate.

B. Benzylic Bromination of 6-Methylbenzothiazole

The methyl group on the benzothiazole ring is activated for free-radical halogenation, similar to toluene. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically initiated by a radical initiator like AIBN (azobisisobutyronitrile) or UV light.

Causality: The reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) generates radicals that abstract a hydrogen atom from NBS to produce a bromine radical. This bromine radical then abstracts a benzylic hydrogen from 6-methylbenzothiazole, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the product, 6-(bromomethyl)benzothiazole, and a succinimidyl radical, which propagates the chain.

C. Amination of 6-(Bromomethyl)benzothiazole

The resulting benzylic bromide is a potent electrophile, susceptible to nucleophilic attack by various nitrogen sources to form the final aminomethyl group.

Protocol 3: Gabriel Synthesis of this compound

This method is often preferred as it cleanly provides the primary amine without the risk of over-alkylation that can occur with direct amination using ammonia.

-

Step 1 (Phthalimide Alkylation): Dissolve 6-(bromomethyl)benzothiazole (1.0 eq.) and potassium phthalimide (1.1 eq.) in an anhydrous polar aprotic solvent such as DMF (N,N-dimethylformamide).

-

Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the N-alkylated phthalimide intermediate. Filter and dry the solid.

-

Step 2 (Deprotection): Suspend the intermediate from Step 1 in ethanol. Add hydrazine hydrate (2.0-4.0 eq.) and reflux the mixture for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the mixture to room temperature and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure. Treat the residue with a strong base (e.g., 20% NaOH) to deprotonate the amine and extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extracts, concentrate, and purify the resulting this compound as needed.

| Amination Method | Reagents | Typical Yield | Advantages/Disadvantages |

| Gabriel Synthesis | Potassium Phthalimide, Hydrazine | 60-80% (2 steps) | Pro: Cleanly yields primary amine. Con: Two steps, harsh deprotection. |

| Azide Method | Sodium Azide (NaN₃), then Reduction (e.g., H₂, LiAlH₄) | 70-90% (2 steps) | Pro: High yield, clean reduction. Con: Use of potentially explosive azide reagents. |

| Direct Amination | Ammonia (aq. or in MeOH) | 30-60% | Pro: One step. Con: Risk of forming secondary and tertiary amine byproducts. |

digraph "Strategy_II" { graph [splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="filled", margin=0.2, fontname="Helvetica", penwidth=1.5, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, penwidth=1.5, color="#5F6368"];start [label="p-Toluidine", shape=ellipse]; step1 [label="2-Amino-6-methylbenzothiazole"]; step2 [label="6-Methylbenzothiazole\n(if needed)"]; step3 [label="6-(Bromomethyl)benzothiazole", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="N-((6-(benzo[d]thiazol-2-yl)methyl)phthalimide"]; target [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];

start -> step1 [label="KSCN, Br₂\nGlacial Acetic Acid"]; step1 -> step2 [label="Deamination\n(optional)"]; step2 -> step3 [label="NBS, AIBN\nCCl₄ or Benzene"]; step3 -> step4 [label="Potassium Phthalimide\nDMF (Gabriel Synthesis)"]; step4 -> target [label="Hydrazine Hydrate\nEthanol, Reflux"]; }

Strategy III: Synthesis via Reductive Amination of 6-Formylbenzothiazole

This strategy involves the conversion of an aldehyde to an amine in a single pot, using a suitable nitrogen source and a selective reducing agent.

A. Synthesis of the 6-Formylbenzothiazole Intermediate

The key aldehyde intermediate can be prepared by the oxidation of 6-methylbenzothiazole using various oxidizing agents (e.g., MnO₂, SeO₂). Alternatively, it can be accessed from 6-bromobenzothiazole via metal-halogen exchange followed by quenching with an electrophilic formylating agent like DMF.

B. Reductive Amination Protocol

Reductive amination is a powerful C-N bond-forming reaction. The aldehyde first reacts with an ammonia equivalent (such as ammonium acetate or chloride) to form an imine or enamine intermediate in situ, which is then immediately reduced to the amine.

Protocol 4: Reductive Amination

-

Dissolve 6-formylbenzothiazole (1.0 eq.) in a suitable solvent, such as methanol or dichloroethane.

-

Add a large excess of an ammonia source, such as ammonium acetate (~10 eq.).

-

Stir the mixture for 30-60 minutes at room temperature to allow for imine formation.

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.), in portions.

-

Scientific Rationale: These hydrides are selective for the protonated iminium ion over the starting aldehyde, minimizing the side reaction of aldehyde reduction to an alcohol.

-

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by adding dilute aqueous acid (if using NaBH₃CN) or a saturated solution of sodium bicarbonate (if using STAB).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product for further purification.

Comparative Analysis and Conclusion

| Strategy | Starting Materials | Pros | Cons | Scalability |

| I: Nitrile Reduction | Substituted Anilines, Cyanide source | High yields, well-established reductions. | Synthesis of the cyanobenzothiazole can be multi-step; use of highly toxic cyanide. | Moderate to Good |

| II: Bromide Amination | p-Toluidine, NBS, Amine source | Very direct, often high-yielding, versatile amination methods. | Benzylic bromination can have side reactions; some amination methods are harsh. | Excellent |

| III: Reductive Amination | 6-Methyl- or 6-Bromobenzothiazole | Convergent, one-pot C-N bond formation. | Preparation of the aldehyde can be challenging; requires selective reducing agents. | Good |

For most applications, Strategy II (Bromide Amination) offers the most practical and direct route for laboratory-scale and pilot-scale synthesis. Its reliance on common starting materials like p-toluidine and robust, well-understood reactions like radical bromination and Gabriel synthesis makes it a highly reliable and versatile choice. Strategy I (Nitrile Reduction) is also a very strong contender, particularly if a scalable and safe protocol for the synthesis of 6-cyanobenzothiazole is established. Strategy III (Reductive Amination) serves as an excellent alternative, especially when the corresponding aldehyde is readily available or easily prepared.

The choice of starting material and synthetic route will ultimately depend on factors including available laboratory infrastructure, safety protocols, desired scale, and the cost and availability of reagents. This guide provides the foundational knowledge for researchers to navigate these choices effectively and achieve the successful synthesis of this compound.

References

-

Hauser, J. R., Beard, H. A., Bayana, M. E., Jolley, K. E., Warriner, S. L., & Bon, R. S. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry, 12, 1899–1905. [Link][2]

-

Chawla, P., & Singh, A. (2025). Synthesis and Biological Evaluation of Some Novel Benzothiazole Derivatives. World Journal of Pharmaceutical Research, 14(15), 1297-1307. [Link][7]

-

Wikipedia contributors. (2023). Benzothiazole. Wikipedia, The Free Encyclopedia. [Link][8]

-

Singh, S., & Saravanan, J. (1970). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 32(6), 196. [Link][9]

-

Gaponova, I., & Konyushkin, L. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(23), 7129. [Link][4]

-

Gupta, A. (2018). Synthesis of C-6 Methyl Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. Theranostics of Respiratory Disease, 1(2). [Link][10]

-

Reddy, D. R. S., et al. (2015). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 7(12), 20-25. [Link][11]

-

Al-Amiery, A. A. (2024). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Kerbala University, 10(4), 1-5. [Link][12]

-

Zhang, W., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(23), 5548. [Link][13]

-

Allen, C. F. H., & VanAllan, J. (1943). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 23, 8. [Link][6]

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link][5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - White Rose Research Online [eprints.whiterose.ac.uk]

- 3. Buy 6-Amino-2-cyanobenzothiazole | 7724-12-1 [smolecule.com]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Benzothiazole - Wikipedia [en.wikipedia.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

theoretical and computational studies of 6-(Aminomethyl)benzothiazole

An In-Depth Technical Guide: Theoretical and Computational Studies of 6-(Aminomethyl)benzothiazole

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a molecule of significant interest within medicinal chemistry. Leveraging a suite of computational tools, this document outlines methodologies to elucidate the structural, electronic, and biomolecular interaction properties of this compound. It is designed for researchers, computational chemists, and drug development professionals aiming to apply theoretical models to understand and predict the behavior of benzothiazole derivatives, thereby accelerating rational drug design. The guide details the application of Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, presenting step-by-step protocols and emphasizing the scientific rationale behind each experimental choice.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole nucleus, an aromatic bicyclic system formed by the fusion of a benzene and a thiazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2][3] This structural motif is integral to a multitude of compounds demonstrating a vast array of pharmacological activities, including antimicrobial, antitumoral, anti-inflammatory, and anticonvulsant properties.[1][3][4][5] The versatility of the benzothiazole ring allows for substitutions at various positions, with modifications at the C-2 and C-6 positions being particularly crucial for modulating biological activity.[6]

This compound, the subject of this guide, features an aminomethyl group at the 6-position. This substituent is critical as it can significantly alter the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, thereby influencing its interaction with biological targets. Understanding these characteristics at a molecular level is essential for designing novel therapeutics. Computational chemistry provides a powerful, non-invasive toolkit to dissect these properties, offering insights that complement and guide experimental efforts.[7][8][9]

This guide will navigate through a multi-tiered computational approach, beginning with quantum mechanics to define the molecule's intrinsic electronic character and progressing to classical mechanics to simulate its dynamic interactions with a host protein.

Methodological Framework: A Multi-Scale Computational Approach

Our investigation employs a synergistic combination of computational techniques to build a holistic profile of this compound, from its electronic structure to its behavior in a complex biological environment.

Quantum Chemical Analysis via Density Functional Theory (DFT)

DFT is a robust quantum mechanical method used to investigate the electronic structure of molecules, providing foundational data on geometry, stability, and reactivity.[9][10][11]

2.1.1. Protocol: Geometry Optimization and Spectroscopic Prediction

The initial and most critical step is to determine the molecule's lowest energy conformation.

Step-by-Step Protocol:

-

Structure Generation: An initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).

-

Computational Method: The geometry is optimized using DFT. A common and reliable level of theory for such organic molecules is the B3LYP functional with a 6-31+G(d,p) or similar basis set.[10][11][12][13]

-

Optimization and Frequency Calculation: A geometry optimization is performed to locate the minimum energy structure on the potential energy surface. A subsequent frequency calculation at the same level of theory is mandatory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties.[10]

-

Spectroscopic Analysis: The results from the frequency calculation can be used to predict vibrational spectra (IR). Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) can be employed to calculate and predict ¹H and ¹³C NMR chemical shifts for comparison with experimental data.[8][13][14]

2.1.2. Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[8][13]

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential).

-

LUMO: The energy of the LUMO relates to its ability to accept an electron (electron affinity).

-

HOMO-LUMO Energy Gap (Egap): The difference in energy between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.[10]

2.1.3. Molecular Electrostatic Potential (MEP)

An MEP map visualizes the electrostatic potential on the molecule's electron density surface. This is invaluable for identifying sites prone to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.[8][11] Red regions indicate negative potential (electron-rich), while blue regions denote positive potential (electron-deficient).

Molecular Docking: Simulating Biomolecular Recognition

Molecular docking predicts the preferred orientation of a ligand when it binds to a protein's active site, providing crucial insights into potential biological activity.[4][15][16]

2.2.1. Protocol: Structure-Based Virtual Screening

This protocol outlines the docking of this compound into a hypothetical protein target, such as a kinase or DNA gyrase.[16][17]

Step-by-Step Protocol:

-